cis-2-Hexen-1-ol

Catalog No.
S631467
CAS No.
928-94-9
M.F
C6H12O
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-Hexen-1-ol

CAS Number

928-94-9

Product Name

cis-2-Hexen-1-ol

IUPAC Name

(Z)-hex-2-en-1-ol

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4-

InChI Key

ZCHHRLHTBGRGOT-PLNGDYQASA-N

SMILES

CCCC=CCO

solubility

Soluble in fats; Insoluble in water
Soluble (in ethanol)

Synonyms

(Z)-hex-2-en-1-ol, (Z)-hex-3-en-1-ol, (Z)-hex-4-en-1-ol, hex-4-en-1-ol

Canonical SMILES

CCCC=CCO

Isomeric SMILES

CCC/C=C\CO

Natural Product:

  • cis-2-Hexen-1-ol is an aliphatic alcohol, meaning it contains a hydroxyl group (OH) attached to a carbon chain.
  • Research has identified cis-2-Hexen-1-ol as a natural product found in various organisms, including Cistus creticus (Cretan rock-rose) and Carica papaya (papaya) PubChem.

Analytical Techniques:

  • The presence of cis-2-Hexen-1-ol can be quantified in research settings using analytical techniques like gas chromatography (GC) Sigma-Aldrich: .
  • This information is valuable for researchers studying the composition of various biological samples.

Current Research:

  • While there is no extensive research readily available on the specific applications of cis-2-Hexen-1-ol in scientific research, its identification in natural products suggests potential areas of exploration.
  • Researchers might be interested in investigating its biological properties, potential roles in plant physiology, or even its use as a chemical marker for specific organisms.

Future Directions:

  • Further research is needed to fully understand the role and function of cis-2-Hexen-1-ol in the various organisms it has been identified in.
  • Studies could explore its potential as a bioactive compound or its contribution to the overall scent profile of plants.

Important Note:

  • The information available on cis-2-Hexen-1-ol is currently limited. More research is required to definitively determine its various applications in scientific research.

Cis-2-Hexen-1-ol is an organic compound classified as a fatty alcohol, specifically an aliphatic alcohol with the chemical formula C6H12O. It is characterized by a six-carbon chain with a double bond between the second and third carbon atoms, and a hydroxyl group (-OH) attached to the terminal carbon. This compound is notable for its hydrophobic nature, making it practically insoluble in water. Cis-2-Hexen-1-ol is primarily found in various natural sources, including currants, hops, strawberries, and thornless blackberries. It has a distinct green odor and is often associated with fresh vegetable flavors in culinary applications .

The primary scientific interest in cis-2-hexen-1-ol lies in its role as a flavor and fragrance compound. Its presence contributes to the green, herbal, and slightly winey notes found in tomatoes and other plants []. The specific mechanism by which it interacts with olfactory receptors to produce these sensations requires further research.

  • Flammability: Alcohols are flammable liquids with relatively low flash points.
  • Mild irritant: Concentrated vapors may irritate the eyes and skin.
  • Biodegradability: Alcohols are generally biodegradable.
Typical of alcohols and alkenes:

  • Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
  • Esterification: Reacting with acids can yield esters, which are important in flavoring and fragrance industries.
  • Hydration: Under acidic conditions, it may react with water to form alcohols or ethers.
  • Dehydration: This reaction can convert cis-2-Hexen-1-ol back into alkenes.

These reactions highlight its versatility in organic synthesis and industrial applications .

Cis-2-Hexen-1-ol exhibits various biological activities, primarily as a volatile compound that can act as an attractant or repellent for insects. It is also involved in plant defense mechanisms, serving as a signaling molecule that can attract pollinators or repel herbivores. Additionally, its presence in certain foods contributes to their aroma and flavor profile, influencing consumer preferences and sensory experiences .

Cis-2-Hexen-1-ol can be synthesized through several methods:

  • Hydroformylation: The reaction of 1-pentene with carbon monoxide and hydrogen can yield cis-2-Hexen-1-ol.
  • Reduction of Fatty Acids: Reducing fatty acids derived from natural oils can produce this compound.
  • Isomerization: The trans isomer of 2-Hexen-1-ol can be converted to its cis counterpart under specific conditions.

These methods allow for both natural extraction from plant sources and synthetic production for industrial use .

Cis-2-Hexen-1-ol finds applications across various fields:

  • Flavoring Agent: Used in food products for its fresh green notes.
  • Fragrance Industry: Employed in perfumes and scented products due to its pleasant aroma.
  • Pesticide Formulations: Acts as an attractant for beneficial insects in agricultural practices.
  • Cosmetics: Incorporated into personal care products for its aromatic properties.

Its versatility makes it valuable in both food science and fragrance development .

Research on the interactions of cis-2-Hexen-1-ol focuses on its role in plant-insect dynamics and its sensory properties in food science. Studies have shown that this compound can influence the behavior of pollinators and pests, thereby playing a critical role in ecological interactions. Additionally, sensory evaluation studies highlight its impact on consumer preferences for various food products, indicating its importance in flavor chemistry .

Cis-2-Hexen-1-ol shares structural similarities with several other compounds within the same category of fatty alcohols and alkenes:

Compound NameChemical FormulaUnique Features
Trans-2-Hexen-1-olC6H12OFound predominantly in cereals
Cis-3-Hexen-1-olC6H12OEmitted by a wide range of plants; acts as a biogenic volatile compound
1-HexanolC6H14A straight-chain fatty alcohol without a double bond

Cis-2-Hexen-1-ol is unique due to its specific configuration (cis) and its distinct green odor profile, which differentiates it from its isomers and related compounds .

cis-2-Hexen-1-ol is a six-carbon aliphatic alcohol belonging to the class of green leaf volatiles (GLVs), which are oxygenated derivatives of fatty acids emitted by plants. Its systematic IUPAC name is (Z)-hex-2-en-1-ol, reflecting the cis configuration of the double bond between carbons 2 and 3. The compound is also known by synonyms such as cis-2-hexenol and (Z)-2-hexenol, with a CAS Registry Number of 928-94-9. It is widely distributed in herbaceous plants and angiosperm trees, where it plays critical roles in ecological interactions.

Chemical Classification and Structural Characteristics

cis-2-Hexen-1-ol is classified as a primary allylic alcohol with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol. Its structure features:

  • A six-carbon chain with a cis-configured double bond between C2 and C3.
  • A hydroxyl group (-OH) at the terminal carbon (C1).

The SMILES notation CCC\C=C/CO and InChIKey ZCHHRLHTBGRGOT-PLNGDYQASA-N confirm its stereochemistry. Key physicochemical properties include:

PropertyValueSource
Boiling Point166°C
Density (25°C)0.847 g/mL
Refractive Index (20°C)1.441
Flash Point59.4°C (closed cup)

The compound’s volatility and hydrophobic nature arise from its nonpolar hydrocarbon chain and polar hydroxyl group, making it practically insoluble in water.

Significance in Plant Biochemistry and Ecological Interactions

cis-2-Hexen-1-ol is a key component of plant defense systems. It is synthesized via the lipoxygenase/hydroperoxide lyase (HPL) pathway, which converts linolenic acid into GLVs upon mechanical damage or herbivore attack. Its ecological roles include:

Direct and Indirect Defense Mechanisms

  • Herbivore Repellence: Emitted as part of a volatile blend, cis-2-hexen-1-ol deters herbivores such as the ambrosia beetle by disrupting host-seeking behavior.
  • Attraction of Natural Enemies: Parasitoids like Cotesia glomerata are attracted to plants emitting this compound, enhancing biocontrol of herbivorous insects.
  • Priming of Neighboring Plants: Airborne cis-2-hexen-1-ol induces defense gene expression in undamaged plants, preparing them for potential threats.

Role in Plant-Pathogen Interactions

The compound exhibits antifungal activity against pathogens like Botrytis cinerea (gray mold). Transgenic Arabidopsis plants overexpressing HPL show enhanced resistance to fungal infections, highlighting its role in pathogen defense.

Contribution to Flavor and Fragrance Profiles

cis-2-Hexen-1-ol contributes to the "green" aroma in foods (e.g., tomatoes, apples) and fragrances. Its odor threshold is 0.04–0.52 mg/kg, imparting fresh, vegetative notes.

Synthesis and Analytical Characterization

Biosynthetic Pathways

The biosynthesis of cis-2-hexen-1-ol occurs via the oxylipin pathway:

  • Lipase Activation: Galactolipases release α-linolenic acid from plant membranes.
  • Oxidation: Lipoxygenase (LOX) catalyzes the oxygenation of α-linolenic acid to 13-hydroperoxy linolenic acid.
  • Cleavage: Hydroperoxide lyase (HPL) cleaves the hydroperoxide to form cis-2-hexen-1-ol and a C₁₂ oxoacid.

Industrial Synthesis

While natural extraction from plants is feasible, industrial production often employs Birch reduction of alkyl phenyl ethers followed by oxidative cleavage and reduction. For example, the reduction of 3-phenylpropyl ether yields cis-3-hexen-1-ol, which can be isomerized to cis-2-hexen-1-ol.

Applications and Research Frontiers

Agricultural Innovations

  • Pest Management: cis-2-Hexen-1-ol is used in lure-and-kill strategies to protect crops like conifers from beetle infestations.
  • Priming Agents: Field trials demonstrate that pre-treatment with this compound reduces herbivore damage in maize and rice.

Environmental Chemistry

In the atmosphere, cis-2-hexen-1-ol undergoes ozonolysis and photooxidation, forming secondary organic aerosols (SOAs) that influence cloud formation and climate. Key reaction products include 3-hydroxypropanal and oligomers detected via mass spectrometry.

Molecular Architecture and Isomerism

The molecular structure of cis-2-hexen-1-ol is defined by the molecular formula C₆H₁₂O with a molecular weight of 100.16 grams per mole [1] [3]. The compound exhibits a linear six-carbon chain bearing a hydroxyl functional group at the terminal position and a carbon-carbon double bond between positions 2 and 3 [1] [4]. The Chemical Abstracts Service registry number 928-94-9 uniquely identifies this specific stereoisomer [1] [3].

The stereochemical configuration of cis-2-hexen-1-ol is particularly significant in understanding its molecular architecture [21] [23]. The cis designation indicates that the two substituents of highest priority on each carbon of the double bond are positioned on the same side of the double bond plane [21]. In the modern nomenclature system, this configuration is designated as (Z), derived from the German word "zusammen" meaning together [21]. The International Chemical Identifier key for cis-2-hexen-1-ol is ZCHHRLHTBGRGOT-PLNGDYQASA-N, which distinguishes it from its trans isomer [1] [3].

Geometric isomerism plays a crucial role in the properties of 2-hexen-1-ol [21] [23]. The compound exists as two distinct stereoisomers: the cis form (Z-isomer) and the trans form (E-isomer) [23] [25]. The trans-2-hexen-1-ol, with Chemical Abstracts Service number 928-95-0, exhibits different physical properties despite having the identical molecular formula [23] [25]. The International Chemical Identifier key for the trans isomer is ZCHHRLHTBGRGOT-SNAWJCMRSA-N, differing only in the stereochemical descriptor [23].

Propertycis-2-Hexen-1-ol (Z-isomer)trans-2-Hexen-1-ol (E-isomer)
International Union of Pure and Applied Chemistry Name(Z)-hex-2-en-1-ol(E)-hex-2-en-1-ol
Chemical Abstracts Service Number928-94-9928-95-0
Boiling Point (°C)166157
Density (g/mL)0.847 (25°C)0.843
Refractive Index1.441 (20°C)1.438
International Chemical Identifier KeyZCHHRLHTBGRGOT-PLNGDYQASA-NZCHHRLHTBGRGOT-SNAWJCMRSA-N

The structural representation using Simplified Molecular Input Line Entry System notation for cis-2-hexen-1-ol is C(O)/C=C\CCC, clearly indicating the Z-configuration around the double bond [2] [3]. The canonical Simplified Molecular Input Line Entry System representation CCCC=CCO provides the connectivity without stereochemical information [3].

Physical Properties (Boiling Point, Density, Refractive Index)

The physical properties of cis-2-hexen-1-ol reflect its molecular structure and intermolecular forces [9] [10] [12]. The compound exhibits distinctive thermal and optical characteristics that are essential for its identification and practical applications.

The boiling point of cis-2-hexen-1-ol has been consistently reported as 166°C at standard atmospheric pressure [9] [10] [12]. This value represents the temperature at which the vapor pressure of the liquid equals the external pressure [6]. The National Institute of Standards and Technology WebBook provides additional data indicating a boiling point of 430.2 Kelvin, which corresponds to 157.05°C [6] [20]. Under reduced pressure conditions, the compound exhibits lower boiling points, with reported values of 344-346 Kelvin at 0.024 atmospheres [6] [20].

Density measurements for cis-2-hexen-1-ol consistently indicate a value of 0.847 grams per milliliter at 25°C [9] [10] [12]. This density value is characteristic of organic compounds containing both aliphatic hydrocarbon chains and polar hydroxyl groups [31] [32]. The density reflects the balance between the hydrophobic alkyl chain and the hydrophilic alcohol functionality.

The refractive index of cis-2-hexen-1-ol has been measured as 1.441 at 20°C using the sodium D-line [9] [10] [11]. Some sources report a range of 1.4365-1.4435 at 20°C, indicating slight variations in measurement conditions or sample purity [11]. The refractive index provides insight into the electronic structure and polarizability of the molecule.

PropertyValueReference ConditionsSource
Molecular FormulaC₆H₁₂O-National Institute of Standards and Technology WebBook
Molecular Weight (g/mol)100.16-National Institute of Standards and Technology WebBook
Chemical Abstracts Service Registry Number928-94-9-National Institute of Standards and Technology WebBook
International Union of Pure and Applied Chemistry Name(Z)-hex-2-en-1-ol-National Institute of Standards and Technology WebBook
Boiling Point (°C)1661 atmSigma-Aldrich
Density (g/mL)0.84725°CSigma-Aldrich
Refractive Index1.44120°C, D-lineSigma-Aldrich
Flash Point (°C)59.4Closed cupSigma-Aldrich
Melting Point (°C)59.63-ChemicalBook
Vapor Density>1vs airSigma-Aldrich
AppearanceColorless liquid-ChemicalBook
SolubilityInsoluble in water; soluble in alcohol-Building Block Sciences

Additional physical properties include a flash point of 59.4°C measured using the closed cup method [9] [13]. The melting point has been reported as 59.63°C, indicating that the compound exists as a liquid at room temperature [12]. The vapor density is greater than 1 relative to air, consistent with the molecular weight of the compound [9] [13].

Solubility characteristics of cis-2-hexen-1-ol reflect its amphiphilic nature [31]. The compound is insoluble in water due to the predominant hydrophobic character of the six-carbon alkyl chain, but readily soluble in alcohols and other organic solvents [31]. This solubility profile is typical for medium-chain fatty alcohols.

Spectral Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Spectroscopic analysis provides definitive structural confirmation and characterization of cis-2-hexen-1-ol through multiple analytical techniques [15] [16] [18]. Each spectroscopic method contributes unique information about the molecular structure, functional groups, and stereochemistry.

Nuclear Magnetic Resonance spectroscopy offers detailed structural information about cis-2-hexen-1-ol [7] [27]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure [7]. The vinyl protons appear in the range of 5.5-5.6 parts per million as multiplets, consistent with alkene protons adjacent to aliphatic substituents [7]. The methylene protons adjacent to the hydroxyl group typically appear around 4.1-4.2 parts per million as a doublet [7]. Aliphatic methylene protons appear in the range of 2.0-2.3 parts per million as multiplets, while the terminal methyl group appears around 0.9-1.0 parts per million as a triplet [7].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework [27] [30]. The alkene carbons appear in the range of 128-135 parts per million, characteristic of sp² hybridized carbons [27]. The hydroxymethyl carbon appears around 64 parts per million, typical for carbon atoms bearing hydroxyl groups [27]. Aliphatic carbons appear in the range of 14-32 parts per million, with the terminal methyl carbon showing the most upfield shift [27].

Mass spectrometry of cis-2-hexen-1-ol provides fragmentation patterns that confirm the molecular structure [1] [2] [15]. The molecular ion peak appears at mass-to-charge ratio 100, corresponding to the molecular weight [1] [2]. The base peak occurs at mass-to-charge ratio 57, likely corresponding to the [C₄H₉]⁺ fragment [1] [2]. Other significant fragments include mass-to-charge ratio 82 (loss of water, [M-18]⁺), mass-to-charge ratio 67 ([C₅H₇]⁺), and mass-to-charge ratio 41 ([C₃H₅]⁺) [1] [2].

mass-to-charge ratioRelative Intensity (%)Probable Assignment
1001.4Molecular ion [M]⁺
8232.7Loss of water [M-18]⁺
6730.3[C₅H₇]⁺
57100.0[C₄H₉]⁺
4144.3[C₃H₅]⁺
318.5[CH₂OH]⁺
2918.0[CHO]⁺
2716.6[C₂H₃]⁺

Infrared spectroscopy reveals characteristic absorption bands corresponding to functional groups present in cis-2-hexen-1-ol [2] [26]. The hydroxyl group exhibits a broad absorption band in the range of 3200-3600 wavenumbers, characteristic of alcohol O-H stretching vibrations [26]. Carbon-hydrogen stretching vibrations appear in the range of 2800-3000 wavenumbers [26]. The carbon-carbon double bond stretching appears around 1620-1680 wavenumbers [26]. Carbon-oxygen stretching vibrations of the alcohol group typically appear in the range of 1025-1200 wavenumbers [26].

Gas chromatography retention indices provide additional characterization data for cis-2-hexen-1-ol [19]. On non-polar columns, the compound exhibits retention indices ranging from 827 to 885.7, with typical values around 850-870 [19]. On polar columns using Carbowax 20M stationary phase, retention indices of approximately 1420 have been reported [19]. These values are useful for identification and comparison with other compounds in complex mixtures.

Enzymatic Cascade in Green Leaf Volatile Formation

The biosynthesis of cis-2-hexen-1-ol in plants occurs through the well-characterized green leaf volatile pathway, which represents a specialized branch of the oxylipin metabolism [1] [2] [3]. This pathway is activated following tissue disruption or stress conditions and involves a sequential enzymatic cascade that transforms membrane-bound fatty acids into volatile compounds.

The biosynthetic pathway initiates with the release of linolenic acid from chloroplast membrane lipids, primarily galactolipids, through the action of specific galactolipases [4]. The freed linolenic acid undergoes stereospecific oxygenation at the 13-position by 13-lipoxygenase, producing 13-hydroperoxy-linolenic acid (13-HPOT) [5] [6] [2]. This intermediate serves as the substrate for hydroperoxide lyase, a cytochrome P450 enzyme belonging to the CYP74B subfamily [7] [8], which cleaves the C12-C13 bond to yield (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid [5] [9] [10].

Enzyme Characteristics and Kinetics

Lipoxygenases involved in green leaf volatile formation exhibit optimal activity at pH 8.0-9.0 and require iron as a cofactor [11] [12]. These enzymes demonstrate Michaelis-Menten kinetics with Km values ranging from 50-100 μM for linolenic acid substrates [13]. The 13-lipoxygenase activity is typically higher than 9-lipoxygenase activity in leaf tissues, directing the pathway toward C6 volatile formation rather than C9 compounds [14] [15].

Hydroperoxide lyase enzymes, classified as CYP74B subfamily members, exhibit unique characteristics among cytochrome P450 enzymes. Unlike typical P450s, these enzymes do not require molecular oxygen or NADPH-dependent reductases for activity [8] [16]. Instead, they utilize the substrate hydroperoxide itself as both electron donor and acceptor, achieving extraordinarily high turnover numbers exceeding 1000 s⁻¹ [8] [17]. The enzyme demonstrates optimal activity at pH 6.5-7.5 with Km values of 10-50 μM for 13-HPOT [18] [19].

Isomerization and Reduction Steps

The formation of cis-2-hexen-1-ol specifically involves isomerization of the initial (Z)-3-hexenal product. This transformation is catalyzed by (Z)-3:(E)-2-hexenal isomerase, an enzyme that facilitates the migration of the double bond from the 3-position to the 2-position while maintaining the cis configuration [20]. The isomerase operates through a keto-enol tautomerism mechanism involving histidine-mediated proton abstraction and donation [20].

The final reduction step converting hexenals to their corresponding alcohols involves multiple enzyme systems. Alcohol dehydrogenases utilizing NAD+ as cofactor can reduce both (Z)-3-hexenal and (E)-2-hexenal to their alcohol forms [21]. Additionally, a specialized NADPH-dependent reductase, cinnamaldehyde and hexenal reductase (CHR), has been identified as particularly important for hexenal reduction in plant tissues [21] [22]. This enzyme exhibits high specificity for unsaturated aldehydes with Km values of 25-40 μM for hexenal substrates.

Subcellular Localization and Regulation

The biosynthetic pathway exhibits precise subcellular compartmentalization that influences product formation [11] [3]. Lipoxygenase and hydroperoxide lyase activities are primarily localized in chloroplasts, where they associate with thylakoid membranes [5] [6]. This membrane association is critical for enzyme activation and substrate accessibility. The subsequent isomerization and reduction steps occur in both chloroplasts and cytoplasm, with the cytoplasmic reductases playing important roles in partially wounded tissues [21].

Synthetic Chemical Routes and Industrial Production

Stereoselective Reduction Approaches

Several synthetic strategies have been developed for the production of cis-2-hexen-1-ol, with stereoselective reduction of α,β-unsaturated carbonyl compounds representing the most direct approach. The reduction of (E)-2-hexenal using sodium borohydride in the presence of erbium triflate achieves excellent stereoselectivity, yielding cis-2-hexen-1-ol in greater than 99% yield with Z/E ratios exceeding 95:5 [23]. This method operates under mild conditions at room temperature and demonstrates broad substrate tolerance.

Alternative reduction protocols employ ionic liquid systems for enhanced selectivity and environmental compatibility. Tetraalkylphosphonium ionic liquids, particularly [P6,6,6,14][N(CN)2], facilitate highly selective reductions of α,β-unsaturated aldehydes using sodium borohydride [24] [25]. These systems achieve 97% conversion with 100% selectivity toward the desired alcohol product within 10 minutes at ambient temperature.

Catalytic Hydrogenation Methods

Stereoselective hydrogenation of alkynyl precursors provides an alternative route to cis-hexenols. The hydrogenation of 3-hexyn-1-ol using palladium catalysts supported on alumina achieves Z-selectivities exceeding 90% under optimized conditions [26]. Low palladium loadings (0.25% Pd/Al₂O₃) prove effective when combined with appropriate preparation methodologies that control particle size and dispersion.

Industrial hydroformylation processes, while less selective, offer scalable routes to hexanol isomers. These processes involve the reaction of 1-pentene with carbon monoxide and hydrogen using rhodium-based catalysts, followed by selective reduction to yield alcohol products [27]. The resulting isomeric mixtures require subsequent separation and purification to obtain the desired cis-2-hexen-1-ol isomer.

Green Chemistry Approaches

Biocatalytic synthesis represents an emerging area for sustainable production of cis-2-hexen-1-ol. Whole-cell biocatalysis using engineered microorganisms expressing plant hydroperoxide lyases demonstrates potential for large-scale production [18]. Recombinant Escherichia coli cells expressing tomato hydroperoxide lyase achieve yields of 5.1 g/L in optimized fermentation conditions. The process utilizes alpha-linolenic acid as substrate and incorporates in situ cofactor regeneration systems.

Enzymatic reduction using alcohol dehydrogenases provides stereoselective alternatives to chemical reduction methods [28]. Carboxylic acid reductases coupled with glucose dehydrogenase-driven NADPH recycling systems enable the conversion of α,β-unsaturated carboxylic acids to allylic alcohols with conversions exceeding 99%.

Multi-Step Synthetic Sequences

Complex multi-step syntheses offer high stereochemical control but require careful optimization for industrial applications. The Birch reduction approach involves the reduction of alkyl phenyl ethers followed by oxidative ring cleavage and subsequent reduction [29]. While this method provides excellent stereoselectivity, the requirement for liquid ammonia and sodium metal limits its industrial applicability.

Grignard-based syntheses utilize the reaction of butyraldehyde with propyl magnesium bromide, followed by dehydration and selective reduction [30]. These approaches typically yield racemic products requiring resolution for stereochemically pure materials.

Isomer-Specific Synthesis and Purification Techniques

Chromatographic Separation Methods

Gas chromatography represents the gold standard for analytical separation and preparative purification of hexenol isomers. Specialized stationary phases, including cyclodextrin-based columns, achieve baseline separation of cis and trans isomers with resolution factors exceeding 2.0 [31]. The CP-Select 624 Hexane GC column, optimized with G43 stationary phase, demonstrates particular effectiveness for separating hexene isomers from other volatile compounds.

Silver ion chromatography exploits the differential π-complexation of alkenes with silver ions to achieve separation based on double bond geometry [32] [33]. This technique proves particularly effective for cis/trans isomer separations, achieving purities exceeding 98% for the cis isomer. The method requires specialized silver-loaded stationary phases and careful control of mobile phase composition.

High-performance liquid chromatography using chiral stationary phases enables the separation of enantiomers when optically active materials are required [34]. Chiral columns based on cellulose or cyclodextrin derivatives achieve enantiomeric excesses greater than 99% with appropriate mobile phase optimization.

Physical Separation Techniques

Fractional distillation remains the most cost-effective method for large-scale purification, exploiting the boiling point differences between isomers. The cis isomer (bp 166°C) can be separated from the trans isomer (bp 158°C) using efficient distillation columns with high theoretical plate numbers [35]. Industrial implementations achieve purities of 85-95% through carefully controlled distillation protocols.

Crystallization methods, while limited by the liquid nature of hexenols at ambient temperature, can be employed using derivative formation. The conversion to solid derivatives such as 3,5-dinitrobenzoates enables purification through recrystallization techniques [36]. Subsequent hydrolysis regenerates the pure alcohol with minimal stereochemical scrambling.

Advanced Purification Strategies

Molecular sieving using metal-organic frameworks (MOFs) provides selective adsorption based on molecular size and shape differences [32] [37]. These materials demonstrate potential for industrial-scale separations with advantages including regenerability and high selectivity factors. Zeolite-based adsorbents, particularly 5A molecular sieves, achieve separation based on kinetic differences in molecular diffusion rates.

Enzymatic resolution employs stereoselective enzymes to preferentially convert one isomer, enabling separation through differential reactivity [38]. Lipases and esterases demonstrate particular utility for resolving alcohol enantiomers through selective acylation reactions. The unreacted alcohol can be recovered in high enantiomeric purity following separation of the ester product.

Industrial Scale Considerations

Large-scale production requires integration of multiple purification techniques to achieve commercial specifications. Typical industrial processes combine distillation for initial separation followed by chromatographic polishing for high-purity products. Process optimization focuses on minimizing solvent usage, energy consumption, and waste generation while maximizing product quality and yield.

Physical Description

Colourless liquid; Green aroma

XLogP3

1.4

Density

0.845-0.853

UNII

871TEL510E

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 132 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 44 of 132 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

928-94-9

Wikipedia

(2Z)-2-hexen-1-ol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

2-Hexen-1-ol, (2Z)-: ACTIVE

Dates

Last modified: 08-15-2023

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